molecular formula C9H8F3NO2 B13642067 2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid

2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid

Cat. No.: B13642067
M. Wt: 219.16 g/mol
InChI Key: CNFUALQEBXHUNT-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-6-(trifluoromethyl)pyridine with a suitable propanoic acid derivative under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where high stability and specific interactions are required .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-2-3-7(13-4-6)9(10,11)12/h2-5H,1H3,(H,14,15)

InChI Key

CNFUALQEBXHUNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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